molecular formula C11H18N2O B1433963 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole CAS No. 1601130-62-4

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole

Cat. No.: B1433963
CAS No.: 1601130-62-4
M. Wt: 194.27 g/mol
InChI Key: OJOYIFJAHKTWEL-UHFFFAOYSA-N
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Description

1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole is a synthetic hybrid compound designed for advanced research applications, merging the properties of a novel "green" solvent with a privileged pharmacophore. The tetramethyloxolane (TMO) moiety is a promising sustainable solvent replacement for toluene, offering a favorable environmental profile. Studies indicate that TMO has an atmospheric lifetime approximately 50% longer than toluene and a significantly lower photochemical ozone creation potential, making it a subject of interest in green chemistry research . The 1H-pyrazole ring is a well-established scaffold in medicinal chemistry and drug discovery, found in numerous FDA-approved drugs and bioactive molecules across therapeutic areas including oncology, anti-inflammation, and antimicrobials . This unique combination makes this compound a valuable chemical entity for investigating new applications in sustainable solvent systems, as a building block in the synthesis of complex molecules, and for exploring structure-activity relationships in pharmaceutical development. The compound is intended for use in research laboratories only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

1-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10(2)8-9(11(3,4)14-10)13-7-5-6-12-13/h5-7,9H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOYIFJAHKTWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Boronate Ester Coupling

Reaction Conditions and Catalysts

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Cross-coupling Pd(OAc)2, PPh3, K2CO3 Acetone 55-60°C 3 hrs ~85 Boronate ester coupling to aromatic halide
Protection Methane sulfonic acid (MsOH) Ethanol 0-5°C 3 hrs N/A Formation of oxolane protecting group
Deprotection Aqueous ammonia Water/Toluene 10-15°C 1 hr N/A Removal of protecting groups
Reduction NaBH4 Ethanol 10-30°C 90 min N/A Reduction of ketone intermediates

The catalytic systems typically involve palladium complexes with phosphine ligands for cross-coupling, while acidic conditions are used for protection steps. Base-mediated deprotection and sodium borohydride reductions are common for final functional group manipulations.

Analytical Data and Purity

  • Melting points for intermediates range from 90°C to 200°C depending on substitution.

  • High-performance liquid chromatography (HPLC) purity of final products typically exceeds 98%, indicating efficient purification protocols.

  • Yields for key steps range from 70% to 85%, reflecting optimized reaction conditions.

Summary of Research Findings

  • The preparation of this compound involves strategic use of boronate ester intermediates and palladium-catalyzed cross-coupling reactions.

  • Protection of hydroxyl groups as tetramethyloxolane derivatives facilitates selective substitution and stability during synthesis.

  • Reaction conditions are mild to moderate in temperature, with common solvents like acetone, ethanol, and toluene.

  • Purification techniques yield highly pure compounds suitable for further pharmacological or synthetic applications.

  • The methodology aligns with broader synthetic protocols for pyrazole derivatives, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or cellular processes.

Mechanism of Action

The mechanism of action of 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is distinguished from analogs by its unique oxolan substituent. Key structural comparisons include:

Compound Substituent(s) Molecular Formula Key Features Reference
1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole 2,2,5,5-Tetramethyloxolan at position 1 C₁₁H₁₉NO₂ (estimated) Steric hindrance from methyl groups; potential for enhanced metabolic stability -
1-(Oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Oxane (tetrahydropyran) and boronate ester C₁₄H₂₃BN₂O₃ Boron-containing; used in Suzuki-Miyaura cross-coupling reactions
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Boronate ester at para-substituted phenyl C₁₅H₁₉BN₂O₂ Aryl boronate ester; high purity (97%) and utility in catalysis
1-Methyl-3-phenyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Methyl, phenyl, and boronate ester C₁₆H₂₀BN₂O₂ Hybrid structure with aromatic and boron groups; similarity score 0.87

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~197.3 g/mol) is lower than boronate-containing analogs (e.g., 408.37 g/mol for a trifluoromethyl-pyrazole derivative in ), suggesting differences in solubility and bioavailability.
  • Crystallinity : Pyrazole derivatives with aryl or boronate groups (e.g., ) often exhibit defined crystal structures (space group P-1), whereas the tetramethyloxolan substituent may reduce crystallinity due to steric effects.

Research Findings and Data

Antibacterial Activity (Indirect Inference)

While direct data for the target compound is absent, structurally related pyrazole derivatives (e.g., nitro-substituted analogs in ) exhibit antibacterial properties. The tetramethyloxolan group’s steric bulk may reduce reactivity but improve pharmacokinetic profiles.

Commercial Availability

  • Boronate-pyrazoles (e.g., CAS 852227-94-2) are commercially available at 97% purity (¥8,800/250mg, ), whereas the target compound’s availability is unconfirmed but likely requires custom synthesis.

Biological Activity

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₅N₃O
  • Molecular Weight : 167.23 g/mol
  • CAS Number : 844501-71-9

The biological activity of this compound has been attributed to various mechanisms:

  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed effective inhibition against a range of bacterial strains with minimum inhibitory concentrations (MIC) lower than traditional antibiotics such as ciprofloxacin and tetracycline .
  • Alpha-Amylase Inhibition : The compound has demonstrated potent alpha-amylase inhibitory activity. In vitro assays showed IC₅₀ values significantly lower than those of acarbose (a known alpha-amylase inhibitor), suggesting potential applications in managing diabetes by controlling carbohydrate metabolism .
  • Antifungal Activity : Research indicates that this compound can inhibit the growth of various fungal strains. The inhibition zones measured during antifungal assays ranged from 12–16 mm against common pathogens such as Aspergillus niger and Penicillium digitatum .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/TargetsResultsReference
AntimicrobialE. coli, S. aureus, P. aeruginosaMIC < 10 µg/mL
Alpha-Amylase InhibitionPancreatic alpha-amylaseIC₅₀ = 0.13 mg/mL
AntifungalAspergillus niger, PenicilliumInhibition zone: 12–16 mm

Case Study: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a focus on its potential as an alternative treatment for resistant strains .

Case Study: Diabetes Management

Another study investigated the role of this compound in diabetes management through its alpha-amylase inhibition properties. The results indicated that it could effectively lower blood glucose levels in diabetic model organisms by delaying carbohydrate absorption .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For example:

  • Hydrazine cyclization : Refluxing substituted diketones with hydrazine derivatives in ethanol/acetic acid mixtures (e.g., Scheme 2 in ) can yield pyrazole cores. The tetramethyloxolan substituent may be introduced via pre-functionalized intermediates.
  • Cross-coupling : Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling (as in ) could attach boronate-containing oxolan moieties to pre-synthesized pyrazole halides.
  • Multi-step functionalization : Modifications like ester hydrolysis () or alkylation () may follow core synthesis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., dihedral angles between aromatic rings in ).
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in ).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns ().
  • IR spectroscopy : Detects functional groups like carbonyls or amines ().

Q. How does the tetramethyloxolan substituent influence the compound’s physicochemical properties?

The bulky, electron-donating tetramethyloxolan group likely:

  • Increases hydrophobicity , affecting solubility (e.g., notes THF/water mixtures for dissolution).
  • Enhances steric hindrance , influencing reaction kinetics (e.g., slower coupling yields in vs. 5).
  • Modifies electronic effects , altering NMR chemical shifts () or catalytic activity in coordination complexes ().

Advanced Research Questions

Q. What computational strategies can predict the biological or catalytic activity of this compound?

  • Molecular docking : Simulate interactions with biological targets (e.g., 14-α-demethylase lanosterol in ) to prioritize in vitro testing.
  • DFT calculations : Analyze frontier molecular orbitals to predict reactivity in cross-coupling or heterocyclic functionalization ().
  • QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends ().

Q. How can synthetic yields be optimized in multi-step routes?

  • Catalyst screening : Pd catalysts () vs. copper sulfate/sodium sulfite () affect coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates (), while ethanol/acetic acid mixtures facilitate cyclization ().
  • Purification methods : Silica gel chromatography () or recrystallization () improve purity.

Q. What are the structure-activity relationships (SAR) for pyrazole derivatives with bulky substituents?

  • Antifungal activity : Bulky groups like tetramethyloxolan may enhance binding to fungal enzyme active sites (e.g., 14-α-demethylase in ).
  • Coordination chemistry : Steric effects influence ligand-metal binding modes ().
  • Thermal stability : Methyl groups increase melting points (e.g., reports mp 34–96°C for related pyrazoles).

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported reaction conditions or yields?

  • Controlled comparisons : Replicate reactions using variable catalysts (Pd vs. Cu in vs. 5) or solvents (THF vs. DMF in vs. 5).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., ’s purity validation via HPLC).
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to optimize time/temperature ( used 7-hour reflux).

Q. What experimental evidence supports the regioselectivity of pyrazole functionalization?

  • X-ray data : Dihedral angles between substituents () confirm steric/electronic preferences.
  • NMR coupling constants : J-values differentiate between 1,3- vs. 1,5-disubstituted pyrazoles ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole
Reactant of Route 2
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1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole

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